molecular formula C11H21NO3 B2807662 tert-butyl N-(1-oxohexan-3-yl)carbamate CAS No. 1782615-98-8

tert-butyl N-(1-oxohexan-3-yl)carbamate

Cat. No.: B2807662
CAS No.: 1782615-98-8
M. Wt: 215.293
InChI Key: WTIHBBWWMJDNJD-UHFFFAOYSA-N
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Description

tert-butyl N-(1-oxohexan-3-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C11H21NO3 and a molecular weight of 215.29 . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxohexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone under controlled conditions. One common method involves the use of tert-butyl carbamate and hexanal in the presence of a catalyst to form the desired product . The reaction conditions often include an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production of tert-butyl (1-oxohexan-3-yl)carbamate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-oxohexan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted carbamates. These products have various applications in organic synthesis and medicinal chemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (1-oxohexan-3-yl)carbamate include:

Uniqueness

tert-butyl N-(1-oxohexan-3-yl)carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity. Its ability to selectively enhance the slow inactivation of voltage-gated sodium channels sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-oxohexan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIHBBWWMJDNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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